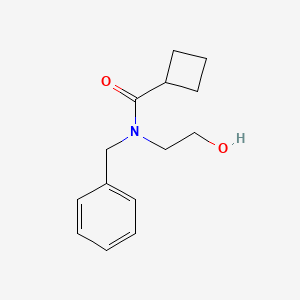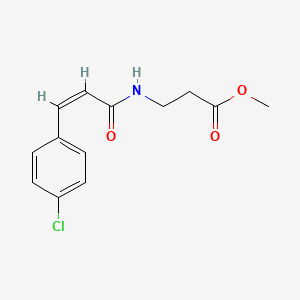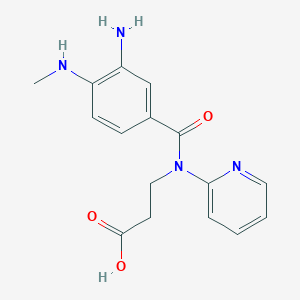
Ssk6M3BE6U
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-((3-amino-4-(methylamino)benzoyl)-pyridin-2-ylamino)propanoic acid (referred to as Ssk6M3BE6U) is a unique chemical entity with a complex structure. It is characterized by the presence of both amino and benzoyl groups, which contribute to its distinct chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-amino-4-(methylamino)benzoyl)-pyridin-2-ylamino)propanoic acid involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Benzoyl Intermediate: This involves the reaction of 3-amino-4-(methylamino)benzoic acid with appropriate reagents under controlled conditions.
Coupling with Pyridine Derivative: The benzoyl intermediate is then coupled with a pyridine derivative to form the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Processing: Utilizing large reactors to carry out the synthesis in batches.
Continuous Flow Processing: Employing continuous flow reactors for more efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
3-((3-amino-4-(methylamino)benzoyl)-pyridin-2-ylamino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The amino groups in the compound can participate in substitution reactions with suitable electrophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated compounds or acyl chlorides in the presence of a base
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
3-((3-amino-4-(methylamino)benzoyl)-pyridin-2-ylamino)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism by which 3-((3-amino-4-(methylamino)benzoyl)-pyridin-2-ylamino)propanoic acid exerts its effects involves interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological outcomes. The exact molecular targets and pathways are still under investigation, but they may include enzyme inhibition and receptor modulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-((3-amino-4-(methylamino)benzoyl)-pyridin-2-ylamino)propanoic acid: shares similarities with other benzoyl-pyridine derivatives.
Dabigatran etexilate mesylate: Another compound with a similar structure but different pharmacological properties
Uniqueness
The uniqueness of 3-((3-amino-4-(methylamino)benzoyl)-pyridin-2-ylamino)propanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
1771756-20-7 |
|---|---|
Molekularformel |
C16H18N4O3 |
Molekulargewicht |
314.34 g/mol |
IUPAC-Name |
3-[[3-amino-4-(methylamino)benzoyl]-pyridin-2-ylamino]propanoic acid |
InChI |
InChI=1S/C16H18N4O3/c1-18-13-6-5-11(10-12(13)17)16(23)20(9-7-15(21)22)14-4-2-3-8-19-14/h2-6,8,10,18H,7,9,17H2,1H3,(H,21,22) |
InChI-Schlüssel |
ZHUZECNFQOUJGD-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C=C(C=C1)C(=O)N(CCC(=O)O)C2=CC=CC=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3AS,4S,6aR)-6-formyl-2,2-dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-yl acetate](/img/structure/B14902334.png)
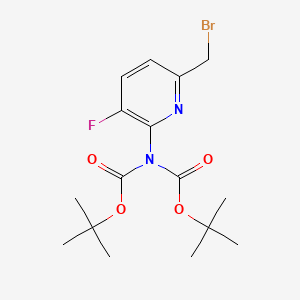
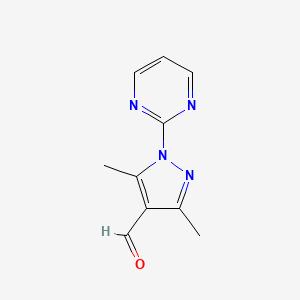
![1-(4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)-3-(5-phenylfuran-2-yl)propan-1-one](/img/structure/B14902370.png)
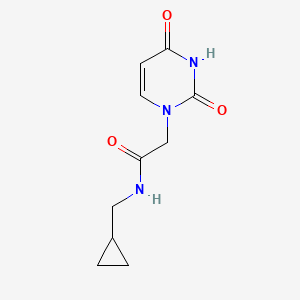
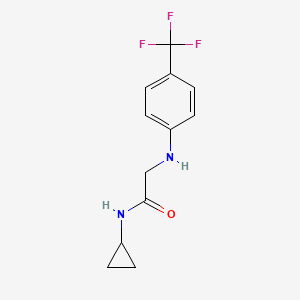

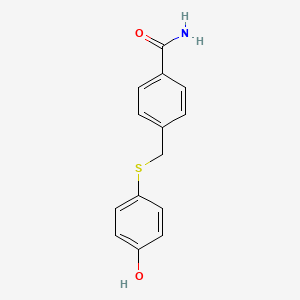
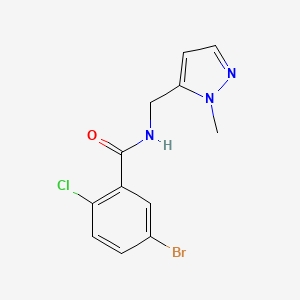
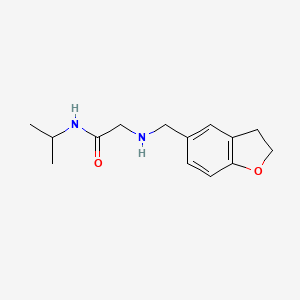
![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B14902445.png)
